molecular formula C19H16BrN3O B11441923 2-(5-bromofuran-2-yl)-7-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine

2-(5-bromofuran-2-yl)-7-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11441923
M. Wt: 382.3 g/mol
InChI Key: OUUVYWUJMCHUJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-bromofuran-2-yl)-7-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine is a complex organic compound belonging to the imidazo[1,2-a]pyridine family This class of compounds is known for its diverse biological activities and potential applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromofuran-2-yl)-7-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine typically involves multicomponent condensation reactions. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This process is advantageous due to its simplicity and effectiveness in producing substituted imidazo[1,2-a]pyridin-3-yl-acetic acids .

Industrial Production Methods

Industrial production methods for this compound may involve similar multicomponent reactions but on a larger scale. The use of specific catalysts and optimized reaction conditions can enhance yield and purity. the practical value of these methods can be limited by the availability of specific reagents .

Chemical Reactions Analysis

Types of Reactions

2-(5-bromofuran-2-yl)-7-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazo[1,2-a]pyridines .

Scientific Research Applications

2-(5-bromofuran-2-yl)-7-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-bromofuran-2-yl)-7-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[1,2-a]pyridine derivatives such as zolpidem and alpidem . These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activity and applications.

Uniqueness

Its bromofuran moiety and methylphenyl group contribute to its distinct reactivity and biological activity .

Properties

Molecular Formula

C19H16BrN3O

Molecular Weight

382.3 g/mol

IUPAC Name

2-(5-bromofuran-2-yl)-7-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C19H16BrN3O/c1-12-3-5-14(6-4-12)21-19-18(15-7-8-16(20)24-15)22-17-11-13(2)9-10-23(17)19/h3-11,21H,1-2H3

InChI Key

OUUVYWUJMCHUJP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(N=C3N2C=CC(=C3)C)C4=CC=C(O4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.